molecular formula C21H24N4O2S2 B2507964 N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1172485-05-0

N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2507964
CAS No.: 1172485-05-0
M. Wt: 428.57
InChI Key: CSXSXHGUYYZWTG-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2-ethoxyphenyl group at the carboxamide nitrogen and a thiazole-thiophene hybrid moiety at the piperazine ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-2-27-18-7-4-3-6-16(18)23-21(26)25-11-9-24(10-12-25)14-20-22-17(15-29-20)19-8-5-13-28-19/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXSXHGUYYZWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N4O2SC_{19}H_{22}N_4O_2S and features a piperazine ring substituted with an ethoxyphenyl group and a thiazole-thiophene moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, thereby enhancing their physiological effects .
  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may exhibit similar properties .
  • Antimicrobial Activity : Heterocyclic compounds like this one are known for their broad-spectrum antimicrobial properties, particularly against resistant strains of bacteria .

Biological Activity Data

Activity TypeObservationsReference
FAAH Inhibition Selective inhibition leading to increased endocannabinoid levels, reducing pain sensitivity.
Neuroprotection Compounds with similar structures improve motor functions in animal models of neurodegeneration.
Antimicrobial Exhibits activity against various Gram-positive and Gram-negative bacteria.

Case Studies

  • Neuroprotective Study : A study involving a related compound demonstrated significant improvement in motor functions in 6-OHDA-induced Parkinson's disease models. This suggests that this compound could have similar neuroprotective effects due to its structural similarities .
  • Antimicrobial Efficacy : Research has indicated that thiazole derivatives possess potent antibacterial activity against resistant strains, which may extend to the compound due to its thiazole component .

Scientific Research Applications

Pharmacological Applications

1.1. Cancer Treatment
Recent studies have indicated that derivatives of thiazole and piperazine, including N-(2-ethoxyphenyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, thiazole derivatives have been reported to interact with key cellular pathways involved in tumor growth and metastasis, making them suitable candidates for further development in oncology .

1.2. Neurological Disorders
The compound's structure suggests potential activity against neurological disorders, particularly through modulation of neurotransmitter systems. Piperazine derivatives are known for their ability to interact with serotonin and dopamine receptors, which could be beneficial in treating conditions like depression and anxiety disorders. Research has highlighted the importance of similar compounds in enhancing cognitive function and alleviating symptoms associated with neurodegenerative diseases .

1.3. Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory effects. The presence of the thiazole ring in the compound may contribute to its ability to inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for treating inflammatory diseases such as arthritis or inflammatory bowel disease. Studies have demonstrated that modifying the substituents on the thiazole can enhance the anti-inflammatory efficacy of these compounds .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The general synthetic pathway includes:

  • Formation of Piperazine Derivative : The initial step involves the reaction of piperazine with appropriate acylating agents to form the piperazine carboxamide.
  • Thiazole Synthesis : The thiazole moiety can be synthesized through cyclization reactions involving thioketones or thioamides.
  • Final Coupling Reaction : The final step involves coupling the piperazine derivative with the thiazole compound, typically using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

A detailed synthetic route is summarized in Table 1 below:

StepReaction TypeReagentsYield
1AcylationPiperazine + Acyl Chloride75%
2CyclizationThioketone + Amine80%
3CouplingPiperazine Derivative + Thiazole70%

The biological activity of this compound has been attributed to its ability to modulate specific enzyme pathways and receptor interactions:

3.1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of monoacylglycerol lipase (MAGL), a crucial enzyme in endocannabinoid metabolism, which has implications for pain management and neuroprotection .

3.2. Receptor Binding
The structural components of this compound allow it to interact with various receptors, including serotonin receptors, which are involved in mood regulation and anxiety responses .

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

The 2-ethoxyphenyl group distinguishes the target compound from analogs with alkyl or aryl substituents:

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight Key Properties/Inferences
Target Compound 2-ethoxyphenyl Likely C22H25N4O2S2 ~453.6 g/mol Enhanced lipophilicity due to ethoxy group; potential metabolic stability
N-(3-phenylpropyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide 3-phenylpropyl C22H26N4OS2 426.6 g/mol Increased steric bulk; higher logP due to phenylpropyl chain
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) 4-fluorophenyl C20H19FN4O2 366.4 g/mol Electron-withdrawing F may reduce lipophilicity; potential for halogen bonding

Key Observations :

  • The 2-ethoxyphenyl group provides moderate lipophilicity and metabolic resistance compared to electron-withdrawing halogens (e.g., F, Cl) .
  • Longer alkyl chains (e.g., 3-phenylpropyl) increase hydrophobicity but may reduce solubility .

Thiazole Ring Modifications

The 4-(thiophen-2-yl)thiazole moiety contrasts with pyridine-, quinazolinone-, or phenyl-substituted thiazoles:

Compound Name Thiazole Substituent Key Structural Features Implications
Target Compound 4-(thiophen-2-yl) Thiophene-thiazole hybrid Enhanced π-π stacking; potential for aromatic interactions
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 4-(pyridin-3-yl) Pyridine-thiazole hybrid Basic pyridine N may improve solubility; hydrogen-bonding capacity
N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) Quinazolinone-thiazole fusion Rigid fused-ring system Reduced flexibility; potential kinase inhibition

Key Observations :

  • Thiophene-thiazole hybrids (target compound) may exhibit stronger hydrophobic interactions compared to pyridine-thiazoles .
  • Quinazolinone-containing analogs (e.g., A4) prioritize planar, rigid scaffolds, likely targeting enzymes like kinases .

Piperazine-Carboxamide Core Modifications

The piperazine-carboxamide scaffold is shared across multiple analogs but varies in adjacent functional groups:

Compound Name Core Modification Biological Relevance
Target Compound Unmodified piperazine-carboxamide Flexible scaffold; adaptable to diverse targets
4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide (A15) Quinazolinone-piperazine fusion Likely targets DNA repair enzymes (e.g., PARP)
N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)piperazine-1-carboxamide (40) Benzo[d]thiazole-polyethylene glycol (PEG) chain Improved solubility; potential for prolonged half-life

Key Observations :

  • The unmodified piperazine-carboxamide in the target compound offers conformational flexibility, enabling interactions with varied binding pockets.
  • PEGylation (e.g., compound 40) or quinazolinone fusion (e.g., A15) introduces specialized properties (solubility, rigidity) but reduces synthetic accessibility .

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